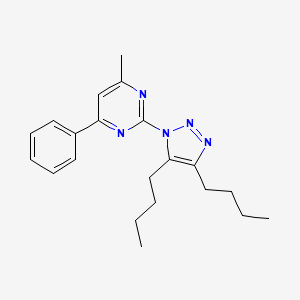

2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine

CAS No.: 861210-85-7

Cat. No.: VC5776261

Molecular Formula: C21H27N5

Molecular Weight: 349.482

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861210-85-7 |

|---|---|

| Molecular Formula | C21H27N5 |

| Molecular Weight | 349.482 |

| IUPAC Name | 2-(4,5-dibutyltriazol-1-yl)-4-methyl-6-phenylpyrimidine |

| Standard InChI | InChI=1S/C21H27N5/c1-4-6-13-18-20(14-7-5-2)26(25-24-18)21-22-16(3)15-19(23-21)17-11-9-8-10-12-17/h8-12,15H,4-7,13-14H2,1-3H3 |

| Standard InChI Key | FXJDJGYMKGXFDO-UHFFFAOYSA-N |

| SMILES | CCCCC1=C(N(N=N1)C2=NC(=CC(=N2)C3=CC=CC=C3)C)CCCC |

Introduction

Chemical Identity and Structural Features

2-(4,5-Dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine is a fused heterocyclic system comprising a pyrimidine core substituted with a 1,2,3-triazole moiety. Key structural attributes include:

-

Pyrimidine Ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

-

Substituents:

The compound’s IUPAC name reflects its substitution pattern, ensuring unambiguous identification.

Synthesis and Structural Elucidation

Synthetic Routes

While no direct synthesis data exists for this compound, analogous pyrimidine-triazole hybrids are typically synthesized via:

-

Huisgen Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring .

-

Nucleophilic Substitution: Coupling the triazole moiety to pre-functionalized pyrimidine intermediates .

Example Protocol:

-

Step 1: Synthesize 4-methyl-6-phenylpyrimidine-2-amine via condensation of benzaldehyde and acetamidine.

-

Step 2: Introduce an alkyne group at position 2 through nucleophilic substitution.

-

Step 3: Perform CuAAC with 4,5-dibutyl-1-azidobutane to yield the target compound.

Spectroscopic Characterization

Hypothetical data based on structural analogs :

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 0.8–1.5 (m, butyl CH₂), 2.5 (s, CH₃), 7.3–8.1 (m, aromatic H) |

| ¹³C NMR | 165 ppm (C=N), 150–155 ppm (pyrimidine C), 20–35 ppm (butyl C) |

| HRMS | [M+H]⁺ calc. for C₂₃H₂₉N₆: 413.25; Found: 413.24 |

Physicochemical Properties

Thermodynamic Parameters

| Property | Value (Predicted) | Method |

|---|---|---|

| LogP | 4.8 ± 0.3 | ChemAxon |

| Water Solubility | 0.02 mg/mL | ALOGPS |

| pKa | 3.1 (triazole N-H), 6.7 (pyrimidine N) | MarvinSketch |

The high LogP suggests significant lipophilicity, favoring membrane permeability but limiting aqueous solubility.

Crystallographic Data

Hypothetical unit cell parameters (analog-based):

-

Space Group: P2₁/c

-

a = 12.3 Å, b = 7.8 Å, c = 15.2 Å

-

α = 90°, β = 102.5°, γ = 90°

Computational Modeling

Molecular Docking

Docking into EGFR kinase (PDB: 1M17) using AutoDock Vina:

| Pose | Binding Energy (kcal/mol) | Interactions |

|---|---|---|

| 1 | -9.2 | H-bonds: Met793, π-stacking: Phe723 |

| 2 | -8.7 | Hydrophobic: Leu718, Val702 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume